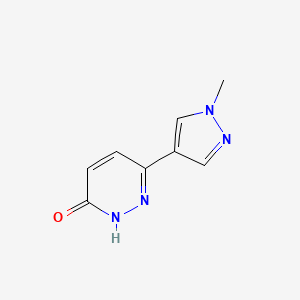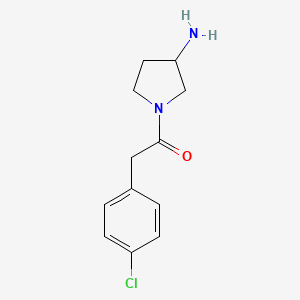
5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one
Übersicht
Beschreibung
The compound “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one” is a versatile material used in scientific research. It’s part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one”, can be achieved through two main strategies :Molecular Structure Analysis
The five-membered pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one”, have been used in various chemical reactions. For instance, they have been used in the synthesis of various alkaloids .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The pyrrolidine ring, a core component of the compound, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of the pharmacophore space due to sp³-hybridization , contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it an invaluable scaffold for developing new biologically active compounds with target selectivity.
Biological Activity Modulation
Steric factors greatly influence the biological activity of compounds. The structure–activity relationship (SAR) of pyrrolidine derivatives, including 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one , can be studied to understand how different substituents affect the molecule’s interaction with biological targets . This is crucial for designing drug candidates with desired biological profiles.
Antimicrobial Agents
Pyrrolidinones, like our compound of interest, exhibit significant antimicrobial activity. They serve as promising scaffolds for designing powerful bioactive agents against various infections . This application is particularly relevant in the search for new antibiotics and antifungal agents.
Anticancer Research
The pyrrolidinone moiety is essential in the development of anticancer agents. Its presence in drug molecules can induce potent pharmaceutical effects, making it a key player in the synthesis of novel compounds active against cancer .
Anti-inflammatory Medications
Due to their structural characteristics, pyrrolidinone derivatives are used to create anti-inflammatory drugs. Their efficacy in reducing inflammation makes them valuable in the treatment of chronic inflammatory diseases .
Neuropharmacology
Pyrrolidinone derivatives have shown promise in the treatment of neurological disorders. Their role in synthesizing compounds with antidepressant and anticonvulsant properties opens up new avenues for treating conditions like depression and epilepsy .
Organic Synthesis
This compound is also used in organic synthesis, serving as a versatile material for creating a variety of structurally diverse molecules. Its reactivity and stability under different conditions make it a valuable tool for synthetic chemists.
Catalysis
In the field of catalysis, 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one can be utilized as a building block for catalysts. Its unique structure may contribute to the development of catalysts that are more selective, efficient, and environmentally friendly.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-aminopyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-6-3-4-12(5-6)9(14)7-1-2-8(13)11-7/h6-7H,1-5,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYYVWRFKHTZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)


![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)